Tetracosa-6,18-diene
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Overview
Description
Tetracosa-6,18-diene is an organic compound with the molecular formula C24H46. It is a conjugated diene, meaning it contains two double bonds separated by a single bond. This structure imparts unique chemical properties to the compound, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetracosa-6,18-diene can be synthesized through several methods. One common approach is the dehydration of alcohols or the dehydrohalogenation of organohalides. These methods involve the removal of water or hydrogen halide, respectively, to form the double bonds .
Industrial Production Methods
In an industrial setting, the production of this compound often involves the use of catalysts to facilitate the reaction. Catalysts such as palladium or platinum can be used to increase the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Tetracosa-6,18-diene undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in an ether solvent.
Substitution: Halogens in the presence of a catalyst such as iron.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce epoxides or diols, while reduction can yield alkanes or alcohols.
Scientific Research Applications
Tetracosa-6,18-diene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including its role as a ligand in biochemical reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug delivery systems.
Industry: It is used in the production of polymers and other materials .
Mechanism of Action
The mechanism of action of tetracosa-6,18-diene involves its ability to participate in pericyclic reactions, such as the Diels-Alder reaction. This reaction involves the formation of a six-membered ring through the interaction of the diene with a dienophile. The reaction proceeds through a cyclic transition state, resulting in the formation of new carbon-carbon bonds .
Comparison with Similar Compounds
Similar Compounds
1,3-Butadiene: A simple conjugated diene with two double bonds separated by a single bond.
Isoprene: A naturally occurring diene used in the production of synthetic rubber.
2,4-Hexadiene: Another conjugated diene with similar reactivity.
Uniqueness
Tetracosa-6,18-diene is unique due to its longer carbon chain and specific positioning of the double bonds. This structure imparts distinct chemical properties, making it valuable for specialized applications in research and industry .
Properties
CAS No. |
106694-91-1 |
---|---|
Molecular Formula |
C24H46 |
Molecular Weight |
334.6 g/mol |
IUPAC Name |
tetracosa-6,18-diene |
InChI |
InChI=1S/C24H46/c1-3-5-7-9-11-13-15-17-19-21-23-24-22-20-18-16-14-12-10-8-6-4-2/h11-14H,3-10,15-24H2,1-2H3 |
InChI Key |
PJYUPLBTUUPXSB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC=CCCCCCCCCCCC=CCCCCC |
Origin of Product |
United States |
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